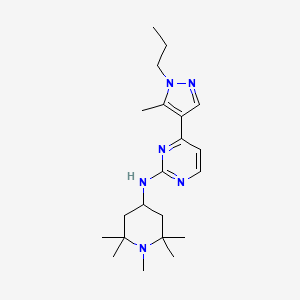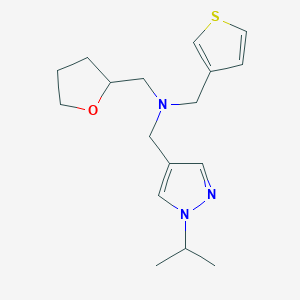![molecular formula C19H29N3O B5905079 N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine](/img/structure/B5905079.png)
N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine is a chemical compound that has gained significant attention in scientific research. This compound, also known as TAK-659, is a potent and selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a crucial component of the B-cell receptor signaling pathway, which plays a vital role in the development and progression of various cancers and autoimmune diseases. In
作用机制
N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine exerts its pharmacological effects by selectively inhibiting BTK. BTK is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor signaling pathway. The activation of BTK leads to the phosphorylation of downstream signaling molecules, resulting in B-cell proliferation, survival, and differentiation. Inhibition of BTK by N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine leads to the suppression of B-cell receptor signaling, resulting in the induction of apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine has several biochemical and physiological effects. In preclinical studies, N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine has been shown to induce apoptosis in B-cell malignancies, resulting in the inhibition of tumor growth. Moreover, N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine has also been shown to inhibit the production of pro-inflammatory cytokines, leading to the suppression of autoimmune diseases. N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine has also been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and low clearance.
实验室实验的优点和局限性
N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine has several advantages and limitations for lab experiments. One of the significant advantages of N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine is its potent and selective inhibition of BTK, making it a promising candidate for the treatment of various cancers and autoimmune diseases. Moreover, N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine has a favorable pharmacokinetic profile, making it suitable for oral administration. However, N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine has some limitations, including its potential off-target effects, which may lead to unwanted side effects. Moreover, N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine may also exhibit different pharmacological effects in different cell types, making it challenging to predict its efficacy in clinical settings.
未来方向
There are several future directions for the research on N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine. One of the significant future directions is the development of combination therapies that target multiple signaling pathways simultaneously. Moreover, further studies are needed to investigate the potential of N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine in the treatment of other cancers and autoimmune diseases. Furthermore, future studies should also focus on identifying biomarkers that can predict the response to N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine treatment. Finally, the development of more potent and selective BTK inhibitors is also a promising future direction for the research on N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine.
Conclusion:
In conclusion, N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine is a promising candidate for the treatment of various cancers and autoimmune diseases. Its potent and selective inhibition of BTK makes it a promising therapeutic target. Further research is needed to investigate its efficacy and safety in clinical settings and to develop more potent and selective BTK inhibitors.
合成方法
The synthesis of N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine involves several steps. The first step involves the protection of the amine group in 4-methylbenzylamine with a tert-butyloxycarbonyl (Boc) group. The protected amine is then reacted with 3-(chloromethyl)-5-tert-butyl-1H-pyrazole to yield the desired pyrazole intermediate. The Boc group is then removed, and the resulting amine is coupled with 2-methoxyethyl chloroformate to yield the final product.
科学研究应用
N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine has been extensively studied in scientific research. Its potent inhibition of BTK makes it a promising candidate for the treatment of various cancers and autoimmune diseases. Preclinical studies have shown that N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine exhibits potent anti-tumor activity in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Moreover, N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine has also shown promising results in the treatment of rheumatoid arthritis, multiple sclerosis, and lupus.
属性
IUPAC Name |
N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-methoxy-N-[(4-methylphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c1-15-6-8-16(9-7-15)13-22(10-11-23-5)14-17-12-18(21-20-17)19(2,3)4/h6-9,12H,10-11,13-14H2,1-5H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZCLLLKTZMQKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CCOC)CC2=CC(=NN2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(2-amino-1,3-thiazol-4-yl)methyl]-N'-cycloheptylsuccinamide](/img/structure/B5905021.png)
![(2R)-2-{[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]amino}-3-phenylpropan-1-ol](/img/structure/B5905034.png)
![4-(4-ethoxy-3-methylphenyl)-N-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]butanamide](/img/structure/B5905042.png)
![2-methyl-N-[(3-methyl-2-thienyl)methyl]-N-[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl]propan-1-amine](/img/structure/B5905052.png)
![2,6-dimethyl-4-{[methyl(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amino]methyl}phenyl acetate](/img/structure/B5905059.png)
![4-[1,3-dimethyl-4-({3-[(4-methylphenoxy)methyl]piperidin-1-yl}methyl)-1H-pyrazol-5-yl]morpholine](/img/structure/B5905069.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(5-methyl-2-thienyl)methyl]pyrimidin-2-amine](/img/structure/B5905077.png)

![1-allyl-4-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5905094.png)
![2-fluoro-N-[3-({2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}amino)-3-oxopropyl]benzamide](/img/structure/B5905097.png)
![2-{[(1,3-benzodioxol-5-ylmethyl)(pyridin-3-ylmethyl)amino]methyl}benzoic acid](/img/structure/B5905100.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(methylthio)benzyl]cyclopropanamine](/img/structure/B5905102.png)